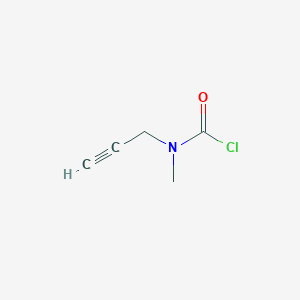

N-methyl-N-prop-2-ynylcarbamoyl chloride

Description

Properties

IUPAC Name |

N-methyl-N-prop-2-ynylcarbamoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNO/c1-3-4-7(2)5(6)8/h1H,4H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXQQFKXKZPUAAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#C)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-methyl-N-prop-2-ynylcarbamoyl chloride can be synthesized through the reaction of N-methyl-N-prop-2-ynylamine with phosgene. The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction scheme is as follows:

N-methyl-N-prop-2-ynylamine+Phosgene→N-methyl-N-prop-2-ynylcarbamoyl chloride+HCl

Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions but with enhanced safety protocols and equipment to handle phosgene, a highly toxic reagent .

Chemical Reactions Analysis

Types of Reactions: N-methyl-N-prop-2-ynylcarbamoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted carbamoyl derivatives.

Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions:

Nucleophiles: Such as amines and alcohols, under mild to moderate conditions.

Catalysts: Sometimes catalysts like Lewis acids are used to enhance the reaction rate.

Major Products: The major products formed from these reactions are typically substituted carbamoyl compounds, which can be further utilized in various chemical syntheses .

Scientific Research Applications

N-methyl-N-prop-2-ynylcarbamoyl chloride has diverse applications in scientific research, including:

Pharmaceutical Synthesis: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

Material Science: It is employed in the development of new materials with specific properties.

Biological Research: It is used in the study of enzyme inhibitors and other biologically active molecules.

Mechanism of Action

The mechanism by which N-methyl-N-prop-2-ynylcarbamoyl chloride exerts its effects involves the formation of covalent bonds with target molecules. This interaction can inhibit the activity of certain enzymes or alter the properties of materials. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following carbamoyl chloride derivatives are structurally related, differing in substituents on the nitrogen atom:

Key Observations:

Substituent Effects on Reactivity: The propargyl group in the target compound introduces a terminal alkyne, which is more electron-withdrawing and reactive than the isopropyl group in analogs . Phenyl groups (as in ) confer aromatic stability but reduce electrophilicity compared to alkyne or alkyl substituents.

Hazard Profiles: N-Methyl-N-(propan-2-yl)carbamoyl chloride exhibits H314 (severe skin burns/eye damage), H335 (respiratory irritation), and H302 (harmful if swallowed), likely due to the carbamoyl chloride group’s corrosiveness. The target compound may share similar hazards due to the reactive acyl chloride moiety. No hazard data are provided for phenyl- or choline-substituted analogs, suggesting substituents may mitigate or alter risks .

Molecular Weight and Applications :

- Lower molecular weight analogs (e.g., ) may favor volatility, while bulkier groups (e.g., choline in ) suggest pharmaceutical applications (e.g., cholinergic agonists). The propargyl group’s reactivity could make the target compound valuable in polymer chemistry or bioconjugation.

Physicochemical Properties and Functional Group Impact

While direct data for the target compound are unavailable, trends can be inferred:

- Boiling Point : Propargyl-substituted compounds typically have lower boiling points than branched alkyl analogs due to reduced van der Waals interactions.

- Solubility : The alkyne group may decrease solubility in polar solvents compared to isopropyl or phenyl substituents.

- Stability : Propargyl groups may increase sensitivity to moisture or heat, requiring inert storage conditions similar to (storage: “-” likely refrigerated or anhydrous) .

Biological Activity

N-methyl-N-prop-2-ynylcarbamoyl chloride is a compound of significant interest in medicinal chemistry and biological research due to its potential applications in drug development and biomolecular modifications. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its highly reactive carbamoyl chloride group, which can undergo various chemical reactions including:

- Substitution Reactions : The carbamoyl chloride can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of carbamates, esters, and thioesters.

- Hydrolysis : In aqueous environments, this compound hydrolyzes to form N-methyl-N-prop-2-ynylcarbamic acid and hydrochloric acid.

- Addition Reactions : It can participate in addition reactions with electrophiles, forming new carbon-nitrogen bonds.

These reactions make it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals.

The biological activity of this compound primarily involves the formation of covalent bonds with nucleophilic sites on target biomolecules. The mechanism includes:

- Covalent Modification : The carbamoyl chloride group reacts with nucleophilic residues in proteins (e.g., amines in lysine or cysteine residues), leading to changes in protein structure and function.

- Stabilization of Biomolecules : By forming stable carbamate linkages, this compound can enhance the stability and bioavailability of modified biomolecules .

Case Studies

- Modification of Peptides : In a study focusing on peptide modifications, this compound was used to enhance the stability and activity of various peptides. The resulting carbamates exhibited improved resistance to enzymatic degradation, making them suitable for therapeutic applications.

- Anticancer Activity : Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds synthesized from this precursor were tested against various cancer cell lines and demonstrated potent apoptosis-inducing activity at low concentrations .

- Anti-inflammatory Properties : Another study highlighted the anti-inflammatory potential of compounds derived from this compound. These compounds were shown to inhibit NF-kB signaling pathways in RAW264.7 cells, suggesting their utility as anti-inflammatory agents .

Data Table: Biological Activities of Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.